Leptosin I

Description

Contextual Significance of Natural Product Glycosides in Academic Research

Natural product glycosides are a diverse class of secondary metabolites characterized by a sugar moiety (the glycone) attached to a non-sugar component (the aglycone). This glycosidic linkage can significantly influence the parent scaffold's pharmacological properties. nih.gov In academic research, these compounds are of profound interest for several reasons. The sugar portion can enhance the solubility and bioavailability of the aglycone, facilitate transport across cell membranes, and play a crucial role in molecular recognition and interaction with biological targets. researchgate.net

The study of natural product glycosides provides a deep understanding of biosynthetic pathways and the enzymatic processes involved in their formation. nih.gov Furthermore, the vast structural diversity of both the glycone and aglycone portions offers a rich scaffold for the development of new therapeutic agents. researchgate.netnih.gov Researchers often modify the sugar moiety of natural glycosides to create novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. researchgate.net This field of study has yielded numerous clinically important drugs, including antibiotics, anticancer agents, and cardioactive drugs, underscoring the continued importance of natural product glycosides in the quest for new medicines. nih.goviomcworld.com

Historical Overview of Leptosin (B1674754) I Discovery and Initial Characterization

Leptosin I is a naturally occurring chemical compound that belongs to the epipolythiodioxopiperazine class of fungal metabolites. nih.gov Its discovery was the result of a screening program aimed at identifying new bioactive substances from marine-derived fungi.

In 1994, a team of researchers, C. Takahashi, A. Numata, and their colleagues, reported the isolation of this compound and a related compound, Leptosin J, from the mycelium of a Leptosphaeria sp. strain OUPS-4. nih.gov This particular fungal strain was found attached to the marine alga Sargassum tortile. The discovery highlighted the potential of marine-associated fungi as a source of novel secondary metabolites with significant biological activity.

The initial characterization of this compound involved a combination of physico-chemical methods and spectral analysis to elucidate its complex structure. nih.gov Through detailed chemical and spectroscopic investigations, the researchers were able to determine the relative stereostructure of this compound. Furthermore, preliminary biological assays revealed that this compound exhibited significant cytotoxic activity against cultured P388 cells, a murine leukemia cell line, indicating its potential as an antineoplastic agent. nih.gov

Below is a summary of the key details regarding the discovery and initial characterization of this compound.

| Feature | Description |

| Compound Name | This compound |

| Chemical Class | Epipolythiodioxopiperazine |

| Natural Source | Leptosphaeria sp. OUPS-4 |

| Host Organism | Marine alga Sargassum tortile |

| Year of Discovery | 1994 |

| Key Researchers | C. Takahashi, A. Numata, et al. |

| Initial Biological Activity | Cytotoxic against P388 cells |

The initial findings on this compound laid the groundwork for further investigation into its chemical synthesis and biological properties, contributing to the broader understanding of fungal secondary metabolites and their potential applications.

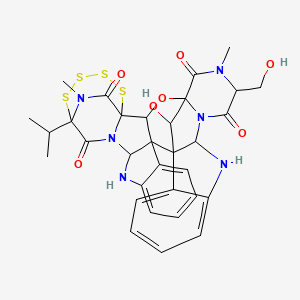

Structure

2D Structure

Properties

CAS No. |

160472-96-8 |

|---|---|

Molecular Formula |

C32H32N6O7S4 |

Molecular Weight |

740.9 g/mol |

IUPAC Name |

37-hydroxy-7-(hydroxymethyl)-6,36-dimethyl-30-propan-2-yl-3-oxa-31,32,33,34-tetrathia-6,9,11,26,28,36-hexazadecacyclo[28.4.2.14,18.01,28.02,19.04,9.010,18.012,17.019,27.020,25]heptatriaconta-12,14,16,20,22,24-hexaene-5,8,29,35-tetrone |

InChI |

InChI=1S/C32H32N6O7S4/c1-14(2)31-27(44)38-24-29(16-10-6-8-12-18(16)34-24)22(32(38,26(43)36(31)4)47-49-48-46-31)45-30-21(41)28(29)15-9-5-7-11-17(15)33-23(28)37(30)20(40)19(13-39)35(3)25(30)42/h5-12,14,19,21-24,33-34,39,41H,13H2,1-4H3 |

InChI Key |

PZFMMBJJDMZAIP-XFGAKSQUSA-N |

SMILES |

CC(C)C12C(=O)N3C4C5(C(C3(C(=O)N1C)SSSS2)OC67C(C58C(N6C(=O)C(N(C7=O)C)CO)NC9=CC=CC=C89)O)C1=CC=CC=C1N4 |

Canonical SMILES |

CC(C)C12C(=O)N3C4C5(C(C3(C(=O)N1C)SSSS2)OC67C(C58C(N6C(=O)C(N(C7=O)C)CO)NC9=CC=CC=C89)O)C1=CC=CC=C1N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leptosin I; ( )-Leptosin I; |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Leptosin I

Identification of Biological Sources for Leptosin (B1674754) I

Leptosin has been primarily identified in honey derived from the Manuka tree (Leptospermum scoparium). nih.gov It is one of the active compounds isolated from Manuka honey, alongside methyl syringate (MSYR). acs.org The presence of Leptosin is a distinguishing feature of this monofloral honey. researchgate.net Research has shown that the amount of this glycoside in Manuka honey can range from 0.2 to 1.2 μmol/g. acs.orgnih.gov

The natural occurrence of Leptosin is geographically specific to the Oceania region. nih.gov It is found abundantly in Manuka honey from New Zealand, which is derived from Leptospermum scoparium. nih.govresearchgate.netmonaconatureencyclopedia.com Additionally, Leptosin has been identified in jelly bush honey from Australia, which originates from Leptospermum polygalifolium. acs.orgnih.gov The concentration of Leptosin in Manuka honey has been observed to have a positive correlation with the Unique Manuka Factor (UMF) value, an indicator of the honey's antibacterial activity. acs.orgnih.gov

Advanced Chromatographic and Spectroscopic Isolation and Purification Techniques

The isolation and identification of Leptosin from its natural sources involve a multi-step process utilizing sophisticated analytical techniques. nih.govusp.org

The initial step in isolating Leptosin from Manuka honey involves preparative chromatographic techniques. journalagent.com Researchers have successfully used open column chromatography with adsorbents like Diaion HP20 resin. acs.org In a typical large-scale isolation, Manuka honey is dissolved in hot water and applied to the column. acs.org A stepwise gradient elution with water and methanol (B129727) mixtures is then used to separate the honey's components into different fractions. acs.org

Following the initial separation, High-Performance Liquid Chromatography (HPLC) is employed for further purification and analytical quantification. journalagent.commanukaonline.ru The fractions containing Leptosin are subjected to reversed-phase HPLC, often using a Develosil ODS-HG-5 column. acs.org A gradient elution program with solvents such as aqueous acetic acid and acetonitrile (B52724) allows for the separation and purification of Leptosin, yielding a white powder. acs.org From 60 grams of Manuka honey, approximately 30 mg of purified Leptosin can be obtained, representing a yield of about 0.05%. acs.orgacs.org

Table 1: HPLC Parameters for Leptosin Analysis

| Parameter | Specification |

|---|---|

| Column | Develosil ODS-HG-5 (5 μm, 4.6 × 150 mm) |

| Mobile Phase A | 0.1% acetic acid in water |

| Mobile Phase B | Acetonitrile (CH₃CN) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 262 nm |

| Gradient Program | Initial (100% A), 30 min (70% A), 35 min (100% A), 50 min (100% A) |

Data sourced from Kato et al., 2012. acs.org

Once isolated, the chemical structure of Leptosin is elucidated using a combination of spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net In the ¹³C NMR spectrum of Leptosin, the presence of a symmetrical phenyl group is indicated by four aromatic carbon signals at δC 108.3, 127.2, 140.0, and 154.3. acs.org

Infrared (IR) Spectroscopy reveals the functional groups present. The IR spectrum for Leptosin shows a broad absorption band at 3383 cm⁻¹ (alcoholic functions), a band at 1713 cm⁻¹ (conjugated ester), and bands at 1600, 1503, and 1462 cm⁻¹ (aromatic ring). acs.org

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive technique used for identification and quantification. acs.org Using electrospray ionization (ESI) in negative mode, the parent ion for Leptosin is observed at an m/z of 535.1. acs.org Collision-induced dissociation generates a key fragment ion peak at m/z 211, which corresponds to the aglycone, methyl syringate (MSYR). acs.org This fragmentation pattern is crucial for confirming the identity of Leptosin. acs.org

Table 2: Spectroscopic Data for Leptosin Characterization

| Technique | Key Findings |

|---|---|

| LC-MS/MS (ESI-) | Parent Ion (m/z): 535.1; Fragment Ion (m/z): 211.1 (corresponds to MSYR) |

| ¹³C NMR (in CD₃OD) | Aromatic Carbons (δC): 108.3, 127.2, 140.0, 154.3 |

| IR Spectroscopy | Absorption Bands (cm⁻¹): 3383 (O-H), 1713 (C=O, ester), 1600, 1503, 1462 (aromatic ring) |

| Optical Rotation | [α]¹⁶D: -30.1° |

Biosynthesis Pathway of Leptosin I

Investigation of Precursor Molecules in Leptospermum scoparium (e.g., Methyl Syringate)

Methyl syringate (MSYR) has been identified as a crucial precursor molecule in the biosynthesis of Leptosperin in Leptospermum scoparium. Studies investigating the molecular mechanism of Leptosperin formation from its aglycone, methyl syringate, in manuka plants have been conducted. Methyl syringate is distributed in various tissues of the manuka plant, including flowers, leaves, branches, and roots.

Proposed Enzymatic and Molecular Mechanisms of Glycosylation and Subsequent Transformations

The formation of Leptosperin from methyl syringate involves glycosylation, specifically the addition of a gentiobiose moiety. Research indicates that the gentiobioside moiety in Leptosperin forms through the conjugation of methyl syringate with D-glucose, followed by the addition of another D-glucose unit.

A key intermediate in this pathway has been identified as methyl syringate-4-O-β-D-glucopyranoside (MSYR-glucose). Experimental evidence, such as the analysis of deuterium-labeled precursors, supports the sequence where methyl syringate is first glucosylated to form MSYR-glucose, and then a second glucose unit is added to MSYR-glucose to yield Leptosperin.

While specific enzymes catalyzing these glycosylation steps in Leptosperin biosynthesis are still being elucidated, glycosyltransferases (GTs) are generally responsible for the transfer of glycosyl moieties from activated sugar donors (such as UDP-sugars) to acceptor molecules in plants. This process is a common modification of plant secondary metabolites and plays a significant role in their structural diversity, solubility, stability, and biological activity. The GT1 family is the largest family of glycosyltransferases in plants, and its members, often referred to as UDP-glycosyltransferases (UGTs), are involved in the conjugation of secondary metabolites. It is likely that specific UGTs are involved in the sequential glucosylation of methyl syringate to form MSYR-glucose and subsequently Leptosperin.

Tissue-Specific Distribution of Biosynthetic Intermediates in the Manuka Plant

Investigations into the distribution of methyl syringate and its glycosylated forms in different tissues of Leptospermum scoparium have revealed tissue-specific accumulation patterns. Methyl syringate is found throughout the plant, including flowers, leaves, branches, and roots. However, methyl syringate-glucose and Leptosperin have been primarily observed in the flowers of the manuka plant.

Quantitative analysis has shown that the concentration of these compounds varies among tissues. For instance, in the flowers, the amount of MSYR-glucose was found to be significantly higher than the amount of Leptosperin. This tissue-specific localization of MSYR-glucose and Leptosperin in flowers suggests that the later stages of Leptosperin biosynthesis, involving the glycosylation of methyl syringate, predominantly occur in floral tissues.

The following table summarizes the distribution of methyl syringate, methyl syringate-glucose, and Leptosperin in different parts of the manuka plant based on available research:

| Compound | Flowers | Leaves | Branches | Roots |

| Methyl Syringate | Detected | Detected | Detected | Detected |

| Methyl Syringate-Glucose | Detected | Not Detected | Not Detected | Not Detected |

| Leptosperin | Detected | Not Detected | Not Detected | Not Detected |

Note: "Detected" indicates presence, while "Not Detected" indicates below the detection limits of the experimental conditions used.

Further detailed research findings on the relative abundance of these intermediates in floral tissues provide insight into the biosynthetic flux. For example, the amount of MSYR-glucose in flowers was reported to be 6.5 times higher than the amount of Leptosperin.

Compound Names and PubChem CIDs

Total Chemical Synthesis Strategies for Leptosin I

Methodological Development of Synthetic Approaches

The total synthesis of Leptosin (B1674754) I involves coupling the aglycone, methyl syringate, with the disaccharide gentiobiose. The first reported synthesis of leptosin (Leptosperin) provided a route to this natural product. researchgate.netresearchgate.net This initial synthesis was achieved in eight linear steps starting from D-glucose. researchgate.net The development of such synthetic approaches requires careful planning to assemble the complex glycosidic structure efficiently and selectively.

Key Synthetic Transformations and Methodologies (e.g., Schmidt Glycosylation, Strategic Protecting Group Employment)

A key transformation in the synthesis of Leptosin I is the formation of the β-glycosidic linkage between the gentiobiose unit and the methyl syringate aglycone. The Schmidt glycosylation has been identified as a crucial step in the synthesis of leptosin, enabling the formation of the glycosidic bond with excellent anomeric selectivity. researchgate.netresearchgate.net

Key Synthetic Methods in this compound Synthesis:

| Method | Purpose | Outcome/Benefit |

| Schmidt Glycosylation | Formation of the glycosidic bond | Excellent anomeric selectivity achieved researchgate.netresearchgate.net |

| Acetyl Protecting Groups | Control of hydroxyl group reactivity and selectivity | Facilitates controlled synthesis researchgate.netresearchgate.net |

Control of Stereochemistry and Anomeric Selectivity in Glycoside Formation

Challenges and Innovations in Complex Glycoside Total Synthesis

Innovations in complex glycoside total synthesis focus on developing more efficient glycosylation methods, new protecting group strategies, and convergent synthetic routes. While the provided information specifically highlights the successful application of Schmidt glycosylation and acetyl protecting groups in this compound synthesis researchgate.netresearchgate.net, the broader field of glycoside synthesis is continuously evolving with the development of new catalysts, promoters, and protecting group-free approaches to address these challenges. scholaris.cachemistryviews.orgnih.govnih.govsemanticscholar.org The complexity of this compound synthesis underscores the need for robust and selective methodologies to access such natural products. researchgate.net

In Vitro and Ex Vivo Biological Activities of Leptosin I

Antimicrobial Efficacy in Defined Biological Models

Antibacterial Activities (e.g., against Staphylococcus aureus in laboratory cultures and simulated environments)

Research indicates that Leptosin (B1674754) I exhibits antibacterial activity. Specifically, it has shown efficacy against Staphylococcus aureus (S. aureus) in laboratory cultures. One study reported antimicrobial activity against S. aureus at a concentration of 25 mM researchgate.netnih.gov. S. aureus, including methicillin-resistant strains (MRSA), is a significant pathogen often implicated in wound infections nih.gov. While methylglyoxal (B44143) (MGO) is a major contributor to the antibacterial activity of manuka honey, other components like Leptosin are also thought to play a role researchgate.netnih.gov. Studies have shown that manuka honey can inhibit the growth of S. aureus and MRSA nih.gov. The antibacterial activity of Leptosin I has been noted to be concentration-dependent researchgate.netmdpi.com.

Quantitative Correlation with Unique Manuka Factor (UMF) Values in Honey Samples

A notable finding regarding this compound is its positive correlation with the Unique Manuka Factor (UMF) value in manuka honey samples researchgate.netacs.orgcapes.gov.brnih.govresearchgate.net. The UMF is a grading system that reflects the level of non-peroxide antibacterial activity in manuka honey, expressed as equivalents of phenol (B47542) concentration acs.org. The concentration of this compound in manuka honey has been reported to range from 0.2 to 1.2 μmol/g researchgate.netacs.orgnih.govresearchgate.net. This correlation suggests that this compound contributes to the characteristic antibacterial potency measured by the UMF system researchgate.netacs.orgnih.govresearchgate.net.

| Compound | Concentration Range in Manuka Honey (μmol/g) | Correlation with UMF |

| This compound | 0.2 - 1.2 | Positive |

| Methylglyoxal | Variable (can reach up to 800 mg/kg) | Determines activity |

Assessment of Antibiofilm Properties in Ex Vivo Wound Models

Biofilms, microbial communities encased in a matrix, are a significant challenge in chronic wound infections dovepress.comnih.gov. While the provided search results primarily discuss the antibiofilm properties of manuka honey as a whole, and the contribution of MGO to this activity, this compound is mentioned as a component of manuka honey that contributes to its antibacterial characteristics researchgate.netnih.govdovepress.com. Studies using ex vivo models, such as porcine skin, have evaluated the efficacy of honey-based dressings against established biofilms of pathogens like Pseudomonas aeruginosa dovepress.comdovepress.com. Although MGO is known to inhibit biofilms of P. aeruginosa and MRSA, higher concentrations of MGO alone were required to disrupt S. aureus biofilms compared to the levels found in manuka honey with equivalent inhibitory effects, suggesting the involvement of other components dovepress.com. While direct studies specifically on the antibiofilm properties of isolated this compound in ex vivo wound models were not explicitly detailed in the provided results, its presence in manuka honey, known for its antibiofilm activity, suggests a potential contributing role dovepress.comdovepress.com.

Antiproliferative Effects on Select Cancer Cell Lines

Beyond its antimicrobial properties, this compound has also been investigated for its potential antiproliferative effects on cancer cells.

Dose- and Time-Dependent Inhibition of Proliferation in Cancer Cell Models

This compound has demonstrated the ability to inhibit the proliferation of certain cancer cell lines in vitro. One study reported that this compound inhibits Leukemia lymphocyte P388 in culture with an ED50 value of 1.13 μg/mL medchemexpress.com. Other leptosin derivatives, such as Leptosin F and Leptosin C, isolated from marine fungi, have shown cytotoxicity against various tumor cells and inhibited the growth of human lymphoblastoid RPMI8402 cells and human embryonic kidney cell line 293 cells nih.gov. These derivatives were found to be catalytic inhibitors of DNA topoisomerases nih.gov. While the specific dose- and time-dependent effects of the this compound found in honey on a broad panel of cancer cell lines were not extensively detailed in the provided results, the reported ED50 value for Leukemia lymphocyte P388 indicates a dose-dependent effect medchemexpress.com. Research on manuka honey, which contains this compound, has also indicated dose-dependent anticancer potential against cell lines such as MCF-7 (breast) and A549 (lung) researchgate.net.

| Cancer Cell Line | ED50 (μg/mL) |

| Leukemia lymphocyte P388 | 1.13 |

Antioxidant Activity in Cellular Systems and Biochemical Assays

The antioxidant activity of this compound has been explored in various assay systems.

Enzyme Inhibition Studies (e.g., Myeloperoxidase Inhibition)

This compound has been specifically linked to the myeloperoxidase (MPO) inhibitory activity observed in Manuka honey. researchgate.netnih.govcapes.gov.bracs.orgacs.orgnih.gov MPO is an enzyme involved in the inflammatory response, and its inhibition is considered to contribute to the antioxidant properties of Manuka honey. researchgate.net

Research involving chromatographic techniques has successfully isolated this compound, alongside methyl syringate (MSYR), as one of the active compounds responsible for MPO inhibition in Manuka honey. researchgate.netnih.govcapes.gov.bracs.orgacs.org The amount of this compound found in honey has been reported to range from 0.2 to 1.2 μmol/g. researchgate.netnih.govcapes.gov.bracs.orgacs.org While this compound and methyl syringate are recognized as markers for the MPO inhibition activity of Manuka honey, further studies are needed to fully understand the biological activities and biosynthetic pathways of these glycosides. researchgate.netresearchgate.netcapes.gov.br

Other Reported Biological Activities in Benchtop Assays (e.g., EBNA1 Inhibition)

Beyond its role in MPO inhibition, this compound has also been investigated for other potential biological activities through benchtop assays, including in silico studies. One such area of research has explored its potential as an inhibitor of the Epstein-Barr Virus Nuclear Antigen 1 (EBNA1). researchgate.netdntb.gov.ua

EBNA1 is a protein essential for the maintenance and replication of the latent Epstein-Barr virus (EBV) genome in infected cells and is considered a therapeutic target for EBV-associated malignancies like nasopharyngeal carcinoma (NPC). researchgate.netdntb.gov.uawistar.org

An in silico study utilizing molecular docking approaches evaluated the potential of various Manuka honey constituents, including this compound, to inhibit EBNA1. researchgate.netdntb.gov.ua The results indicated that this compound demonstrated potential activity as an EBNA1 inhibitor candidate. researchgate.netdntb.gov.ua This was supported by a favorable grid score of -61.49 kcal/mol in the molecular docking simulation, which was comparable to that of a known drug candidate (VK-0497) with a grid score of -63.32 kcal/mol. researchgate.netdntb.gov.ua This suggests a strong binding affinity of this compound to the EBNA1 protein in this model. researchgate.netdntb.gov.ua While these in silico findings are promising, they indicate potential and warrant further investigation through in vitro and ex vivo assays to confirm the inhibitory activity and explore its therapeutic implications for EBV latent infection. researchgate.netdntb.gov.ua

Molecular and Cellular Mechanisms of Action of Leptosin I

Elucidation of Cellular Signaling Pathway Modulation

The fungal-derived Leptosin (B1674754) I belongs to a class of epipolythiodioxopiperazine (ETP) alkaloids that are known to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.govnih.gov The mechanism is complex, involving the modulation of several key cellular signaling pathways that converge to execute the apoptotic program.

The mitochondrion is central to the intrinsic pathway of apoptosis, and its membrane integrity is a critical control point. While direct studies on Leptosin I's effect on mitochondrial membrane potential (ΔΨm) are limited, research on closely related ETPs provides significant insight. For instance, scabrosin esters, another group of ETPs, have been demonstrated to induce apoptosis in conjunction with a significant increase in mitochondrial membrane potential. nih.gov This hyperpolarization is followed by a collapse of the membrane potential, which is a key event in the apoptotic process. This disruption leads to the opening of mitochondrial permeability transition pores, releasing pro-apoptotic factors into the cytoplasm and committing the cell to apoptosis. nih.gov

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. The ETP class of compounds, including analogues of this compound, robustly activates these enzymatic cascades. Studies on related compounds show the activation of initiator caspases, such as caspase-8 and caspase-9, which are responsible for initiating the apoptotic signal. nih.govmdpi.com For example, certain BPI-ETP alkaloids activate caspase-9 through the intrinsic, mitochondria-dependent pathway. mdpi.com The activation of these initiator caspases leads to the subsequent cleavage and activation of effector caspases, most notably caspase-3. nih.govmdpi.com Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these proteins determines the cell's susceptibility to apoptotic stimuli. Research on ETPs structurally related to this compound has shown that these compounds can shift this balance in favor of apoptosis. For example, the related compound verticillin A was found to interfere with the levels of several Bcl-2 family proteins, including the anti-apoptotic proteins Bcl-xL and Mcl-1. nih.gov Similarly, other analogues were shown to induce a change in the Bax/Bcl-xL ratio, further promoting cell death. mdpi.com By downregulating the expression or function of anti-apoptotic proteins, these compounds lower the threshold for apoptosis induction.

A hallmark of late-stage apoptosis is the fragmentation of chromosomal DNA into nucleosomal units. This process is carried out by a specific enzyme, the Caspase-Activated DNase (CAD). In healthy cells, CAD is kept in an inactive state by its inhibitor, ICAD. The activation of the caspase cascade, as described in section 6.1.2, is directly responsible for DNA fragmentation. The key effector, caspase-3, cleaves ICAD, thereby liberating and activating CAD. nih.gov The active CAD then translocates to the nucleus and systematically cleaves the DNA in the linker regions between nucleosomes, resulting in the characteristic "DNA ladder" pattern seen in apoptotic cells. Therefore, the induction of DNA fragmentation by this class of compounds is a direct downstream consequence of caspase-3 activation.

Identification of Specific Molecular Targets and Interactions (e.g., Enzymes, Receptors)

The primary molecular mechanism of toxicity for the fungal this compound class of compounds is attributed to the chemically reactive disulfide bridge within the epipolythiodioxopiperazine core. semanticscholar.orgnih.gov This bridge can undergo redox cycling, leading to the generation of reactive oxygen species and can directly react with cellular thiol groups, such as the cysteine residues in proteins, thereby inactivating critical enzymes and disrupting their function. semanticscholar.org

Separately, the unrelated Leptosin compound from Manuka honey has been investigated for its interaction with different molecular targets through in silico and in vitro studies. These potential targets are distinct and should not be confused with the mechanisms of the fungal alkaloid.

Table 1: Potential Molecular Targets Investigated for Two Distinct Compounds Named Leptosin

| Compound Origin | Compound Class | Potential Molecular Target | Type of Interaction | Reference |

|---|---|---|---|---|

| Marine Fungus (Leptosphaeria sp.) | Epipolythiodioxopiperazine | Cellular proteins with thiol groups | Covalent modification via disulfide bridge | semanticscholar.org |

| Manuka Honey (Leptospermum scoparium) | Glycoside | Matrix Metalloproteinase 9 (MMP-9) | Inhibition | researchgate.netnih.gov |

| Manuka Honey (Leptospermum scoparium) | Glycoside | Epstein-Barr Nuclear Antigen 1 (EBNA1) | Inhibition (in silico) | doaj.org |

Influence on Intracellular Oxidative Stress Markers and Reactive Oxygen Species Scavenging

The molecular structure of the fungal this compound and related ETPs is intrinsically linked to the induction of oxidative stress. The toxicity of these compounds is partly due to their ability to generate reactive oxygen species (ROS) through a process of redox cycling involving the disulfide bridge. semanticscholar.orgnih.gov Studies on the related compound chaetocin show that it induces caspase-dependent apoptosis via the excessive production of ROS. nih.gov This overproduction of ROS overwhelms the cell's antioxidant defense systems, leading to damage of lipids, proteins, and DNA, and contributes significantly to the triggering of the mitochondrial apoptosis pathway.

In contrast, phenolic compounds, such as the aglycone of the Leptosin found in Manuka honey, are often associated with antioxidant and radical-scavenging activities. researchgate.net For instance, methyl syringate, a component of honey-derived Leptosin, has been specifically linked to the quenching of superoxide anion radicals. researchgate.net This highlights the fundamentally different biological activities of the two compounds that share the name this compound.

Table 2: Cytotoxicity of Fungal-Derived this compound and Related Compounds

| Compound | Cell Line | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| This compound | P388 (Murine Leukemia) | ED50 | 1.13 µg/mL | nih.govgeomar.de |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound (Fungal epipolythiodioxopiperazine) |

| This compound (Honey-derived glycoside) |

| Methyl syringate |

| Methyl syringate 4-O-β-D-gentiobioside |

| Caspase-3 |

| Caspase-8 |

| Caspase-9 |

| Bcl-2 |

| Bcl-xL |

| Mcl-1 |

| Bax |

| Bak |

| Bim |

| Verticillin A |

| Chaetocin |

| Scabrosin esters |

| Matrix Metalloproteinase 9 (MMP-9) |

| Epstein-Barr Nuclear Antigen 1 (EBNA1) |

| Myeloperoxidase (MPO) |

| Caspase-Activated DNase (CAD) |

Indirect Effects on Inflammatory Pathways (e.g., Cyclooxygenase-2 inhibition in the context of related compounds)

While direct studies on the specific molecular and cellular mechanisms of action of Leptosin are limited, the anti-inflammatory properties of Manuka honey, in which Leptosin is a key marker compound, and the activities of its related metabolites, offer insights into its potential indirect effects on inflammatory pathways. The anti-inflammatory nature of Manuka honey is attributed to its complex composition, which includes a variety of bioactive compounds. frontiersin.orgresearchgate.net

Research into compounds structurally related to Leptosin, particularly its metabolic breakdown products, provides a basis for understanding its possible mechanisms. Leptosin is a glycoside of methyl syringate. nih.gov Upon metabolism, methyl syringate is converted to syringic acid. nih.gov It is this related compound, syringic acid, that has been studied for its anti-inflammatory effects, including its interaction with the cyclooxygenase-2 (COX-2) pathway.

Cyclooxygenase-2 is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of the inflammatory response. nih.govnih.govyoutube.com The inhibition of COX-2 is a primary target for many anti-inflammatory drugs. nih.govclevelandclinic.org

Studies on syringic acid have demonstrated its ability to modulate inflammatory responses through various mechanisms. Research has shown that syringic acid can exert an anti-inflammatory effect by modulating the NF-κB-iNOS-COX-2 signaling pathway. nih.govresearchgate.net In models of inflammation, treatment with syringic acid has been observed to significantly decrease the levels of COX-2. nih.govresearchgate.netfrontiersin.org This suggests that a potential, albeit indirect, mechanism of action for Leptosin could be through its metabolite, syringic acid, which in turn influences the expression and activity of COX-2.

The anti-inflammatory effects of syringic acid have been documented in various experimental models. For instance, in a study investigating hepato-testicular inflammation, syringic acid administration led to a notable reduction in the levels of several inflammatory markers, including COX-2. nih.govresearchgate.net This effect is linked to the suppression of the NF-κB and JAK-STAT signaling pathways. nih.govresearchgate.net

The table below summarizes the observed effects of syringic acid on key inflammatory mediators based on preclinical research findings.

| Compound | Inflammatory Mediator | Observed Effect | Signaling Pathway Implicated |

| Syringic Acid | Cyclooxygenase-2 (COX-2) | Decreased Levels/Activity | NF-κB-iNOS-COX-2 nih.govfrontiersin.org |

| Syringic Acid | Interleukin-6 (IL-6) | Decreased Levels | NF-κB, JAK-STAT nih.gov |

| Syringic Acid | Tumor Necrosis Factor-α (TNF-α) | Decreased Levels | NF-κB, JAK-STAT nih.gov |

| Syringic Acid | Inducible Nitric Oxide Synthase (iNOS) | Decreased Levels | NF-κB-iNOS-COX-2 nih.gov |

| Syringic Acid | Nuclear Factor-κB (NF-κB) | Decreased Levels/Activation | NF-κB-iNOS-COX-2 nih.gov |

It is important to emphasize that these findings are based on studies of syringic acid, a metabolite of Leptosin's aglycone. Direct research on Leptosin's effect on the COX-2 pathway is not currently available. However, the activity of its related compounds provides a plausible hypothesis for its indirect contribution to the anti-inflammatory properties associated with Manuka honey. Further investigation is required to elucidate the precise molecular and cellular mechanisms of Leptosin itself.

Structure Activity Relationship Sar Studies of Leptosin I and Analogues

Determination of Critical Structural Moieties for Potency and Specificity

Studies on Leptosin (B1674754) I and related epipolythiodioxopiperazines have indicated that the structural variations, particularly within the polythio bridges and the core diketopiperazine or triketopiperazine scaffolds, are significant for their biological activity. nih.govmdpi.comcore.ac.uk Leptosin I and its epimer Leptosin J differ in their stereochemistry and display a C12-C11' ether linkage, which contributes to their reduced degree of freedom compared to other dimeric leptosins that differ in the number of sulfur atoms in their polythio bridges. mdpi.com

While specific detailed SAR data explicitly breaking down the contribution of each moiety of this compound (the epipolythiodioxopiperazine) for potency and specificity is not extensively detailed in the provided search results, the general class of epipolythiodioxopiperazines, to which this compound belongs, is known for its diverse biological activities linked to structural variations. mdpi.comcore.ac.uk For instance, other dimeric leptosins differing in the number of sulfurs in their polythio bridges show varying cytotoxic activities. mdpi.com The presence and arrangement of sulfur atoms in the polythio bridge are often critical for the biological activity of this class of compounds.

Investigation of the Impact of Glycosidic Linkages on Biological Activity

Based on the search results, the compound referred to as "leptosin" found in Manuka honey is a glycoside, specifically methyl syringate 4-O-β-D-gentiobiose. wikipedia.orgacs.orgresearchgate.netnih.govresearchgate.net This glycosidic linkage connects the methyl syringate aglycone to a gentiobiose disaccharide. wikipedia.orgacs.org The presence of this glycosidic linkage is characteristic of this type of leptosin and is correlated with its activity, such as the inhibition of myeloperoxidase and antibacterial activity. acs.orgresearchgate.netnih.gov The concentration of this glycoside in Manuka honey has shown a positive correlation with its antibacterial activity (UMF value). acs.orgresearchgate.netnih.gov

In the context of the epipolythiodioxopiperazine this compound, the primary structure described does not inherently contain a glycosidic linkage as part of its core scaffold. medchemexpress.commedchemexpress.cnnih.gov Therefore, investigations into the impact of glycosidic linkages on the biological activity of this compound (the epipolythiodioxopiperazine) would likely involve the synthesis and evaluation of glycosylated analogues, which are not explicitly detailed in the provided search results. However, the importance of glycosidic linkages in the activity of other natural products, as seen with the Manuka honey leptosin, highlights the potential for such modifications to influence biological properties. wikipedia.orgacs.orgresearchgate.netnih.govresearchgate.netlibretexts.orgkhanacademy.org

Methodologies for Systematic Chemical Modification and Functional Group Derivatization

Systematic chemical modification and functional group derivatization are standard methodologies in SAR studies to understand the contribution of specific parts of a molecule to its activity. wikipedia.orgadventinformatics.commdpi.com These methods involve targeted synthesis of analogues where specific functional groups are altered, removed, or replaced. adventinformatics.commdpi.com

For epipolythiodioxopiperazines like this compound, chemical modifications could involve altering the diketopiperazine or triketopiperazine core, modifying the side chains, or changing the nature and number of sulfur atoms in the polythio bridge. mdpi.comcore.ac.uk The synthesis of various leptosin analogues with differing polythio bridge lengths (e.g., mono-, di-, tri-, or tetrasulfides) is a form of systematic modification that has been explored in the study of this class of compounds. mdpi.com Additionally, modifications to the stereochemistry, as seen between this compound and J, represent another avenue for SAR investigation. mdpi.com

While the search results mention the synthesis of leptosin (the Manuka honey glycoside) using methods like Schmidt glycosylation researchgate.net, and general approaches for preparing epithiodioxopiperazines google.com, detailed methodologies specifically for the systematic chemical modification and derivatization of this compound (the epipolythiodioxopiperazine) for SAR studies are not extensively provided. However, the principle involves creating a series of structurally related compounds to probe the impact of specific changes on cytotoxic activity. wikipedia.orgadventinformatics.commdpi.com

Application of Computational and In Silico Approaches in SAR Analysis

Computational and in silico methods play an increasingly important role in modern SAR analysis. numberanalytics.comresearchgate.netopenmedicinalchemistryjournal.complos.orgwinona.edumdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide insights into the potential interactions of a compound with its biological target and predict the activity of new analogues before they are synthesized. numberanalytics.comresearchgate.netopenmedicinalchemistryjournal.complos.orgwinona.edumdpi.com

Molecular docking can help to understand how a molecule might bind to a protein or enzyme, identifying key residues involved in the interaction. openmedicinalchemistryjournal.complos.orgwinona.edu QSAR models aim to build mathematical relationships between structural descriptors of compounds and their biological activity, allowing for the prediction of activity for untested compounds. wikipedia.orgnumberanalytics.comresearchgate.net

For this compound and its analogues, computational approaches could be used to model their interactions with potential biological targets, such as enzymes or cellular components involved in the observed cytotoxic activity (e.g., DNA topoisomerases, which are inhibited by some leptosins). researchgate.net In silico studies could help to rationalize the observed SAR and guide the design of new analogues with improved potency or specificity. plos.orgmdpi.com Although specific computational studies on this compound are not detailed, the application of these methods is a common practice in the SAR investigation of complex natural products and their analogues. numberanalytics.comresearchgate.netopenmedicinalchemistryjournal.complos.orgwinona.edumdpi.com

Metabolic Pathways and Biotransformation of Leptosin I

Cellular Metabolism in In Vitro Models (e.g., HepG2 and Caco-2 cell lines)

Studies employing in vitro cell line models, such as HepG2 (human liver carcinoma) and Caco-2 (human colorectal adenocarcinoma) cells, have been utilized to examine the cellular metabolism of Leptosin (B1674754) I. These models provide insights into the initial cellular processing and transformation of the compound. Research indicates that Leptosin I is metabolized in these cellular systems americanelements.comnih.gov.

Identification and Characterization of Primary Metabolites (e.g., Methyl Syringate, Glucuronate and Sulfonate Conjugates, Syringic Acid)

The metabolic breakdown of this compound results in the formation of several primary metabolites. Key among these identified metabolites are Methyl Syringate, Syringic Acid, and conjugated forms including Glucuronate and Sulfonate conjugates americanelements.comnih.gov.

Methyl Syringate is a benzoate (B1203000) ester derived from the formal condensation of the carboxyl group of syringic acid with methanol (B129727) nih.gov. It is also found as a plant metabolite nih.gov. Syringic Acid is a dimethoxybenzene that is a 3,5-dimethyl ether derivative of gallic acid nih.gov. It is also known as 4-hydroxy-3,5-dimethoxybenzoic acid nih.gov. Glucuronate conjugates are formed through glucuronidation, a process involving the conjugation of a substance with glucuronic acid wikipedia.org. Sulfonate conjugates involve the addition of a sulfonate group. The identification and characterization of these metabolites provide crucial information about the metabolic fate of this compound.

Stability Profile Under Simulated Physiological Conditions (e.g., Gastric and Gastroduodenal Environments)

The stability of this compound under conditions mimicking the physiological environments of the gastrointestinal tract has been assessed. Studies evaluating its stability in simulated gastric and gastroduodenal environments are important for understanding its potential for degradation or transformation before absorption. Research has investigated the stability profile of this compound under these simulated conditions bmrb.io.

Excretion Pathways and Metabolite Profiling in Model Organisms

Investigations in model organisms have provided insights into the excretion pathways of this compound and the comprehensive profiling of its metabolites in biological systems. These studies help to understand how the compound and its metabolic products are eliminated from the body. Metabolite profiling in model organisms allows for the identification and quantification of the various transformation products generated from this compound in a living system americanelements.comnih.gov.

Chemical Biology Applications and Advanced Research Methodologies

Utilization of Leptosin (B1674754) I as a Molecular Probe for Biological Target Identification

Leptosin, first identified as a novel glycoside in manuka honey, serves as a significant chemical marker for authenticating this particular honey type. nih.govbrandkitapp.com Its presence and concentration have been positively correlated with the Unique Manuka Factor (UMF), an indicator of the honey's bactericidal activity. nih.gov This correlation suggests that Leptosin could be utilized as a molecular probe to investigate the biological targets responsible for the unique therapeutic properties of manuka honey. Chemical probes are essential tools in chemical biology and drug discovery for identifying disease targets and investigating their functions. rjeid.com

The core principle behind using a small molecule like Leptosin as a probe involves its interaction with specific biological macromolecules, such as proteins, to elicit a biological response. nih.gov In the context of Leptosin, its inhibitory activity against the enzyme myeloperoxidase (MPO) has been established. nih.govacs.orgresearchgate.net This finding directly points to MPO as one of its biological targets. By using Leptosin in various biochemical and cell-based assays, researchers can further elucidate the pathways affected by its interaction with MPO and other potential targets.

Target identification strategies in chemical proteomics often rely on chemical probes to enrich and identify molecular targets from complex biological samples like cell or tissue lysates. mdpi.com While research has not extensively detailed the use of a synthetically modified Leptosin probe (e.g., with an affinity tag like biotin or a fluorescent group), its known bioactivity makes it a strong candidate for such applications. The development of such probes would enable more direct approaches, like affinity purification or activity-based protein profiling, to pull down and identify its binding partners within a cell, thus confirming known targets and discovering new ones. nih.govmdpi.com

Synergistic Integration of Synthetic Chemistry and Biological Assay Development

The interplay between synthetic chemistry and biological assay development is crucial for advancing the understanding of natural products like Leptosin. The initial isolation of Leptosin from manuka honey provided the pure compound needed for preliminary biological screening, which identified its role as a myeloperoxidase (MPO) inhibitor. nih.govacs.org However, isolation from natural sources can be low-yielding and insufficient for extensive biological studies.

The first total synthesis of Leptosin was a key development, enabling access to larger quantities of the pure compound. researchgate.net This synthetic route allows for the production of Leptosin and its analogues, which is essential for developing robust biological assays and conducting detailed structure-activity relationship (SAR) studies. Synthetic chemistry provides the material basis for biological investigation, while the results from biological assays, in turn, guide the design and synthesis of new, potentially more potent or selective molecules. antheia.bio

For Leptosin, this synergy is evident in how its availability through synthesis facilitates a deeper exploration of its biological functions. For example, with a reliable synthetic supply, researchers can perform various assays, including those measuring its antibacterial activity against specific strains like methicillin-resistant Staphylococcus aureus (MRSA) and its established MPO inhibition. acs.org This integration allows for a systematic evaluation of how modifications to the Leptosin structure, achieved through synthetic chemistry, affect its biological activity, ultimately helping to pinpoint the pharmacophore and understand its mechanism of action.

High-Throughput Screening and Mechanistic Elucidation Techniques

High-throughput screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of thousands of chemical compounds for a specific biological activity. mdpi.com While specific large-scale HTS campaigns centered on Leptosin are not widely documented, the principles of HTS are applicable for discovering and characterizing its biological functions. For instance, screening a library of natural product analogues, including synthetically modified Leptosin derivatives, against a panel of enzymes or cell lines could rapidly identify additional biological targets or more potent inhibitors. mdpi.comnih.gov Fluorescence spectroscopy has been suggested as a potential method for the rapid, high-throughput screening of Leptospermum honeys, which could be adapted for assays involving Leptosin. researchgate.net

Mechanistic elucidation involves follow-up studies on "hits" from screening to understand how they work at a molecular level. nih.govnih.gov For Leptosin, the initial mechanism identified was the inhibition of myeloperoxidase (MPO). nih.govresearchgate.net Further mechanistic studies would involve a combination of techniques to fully characterize this interaction. This could include:

Enzyme kinetics: To determine the type of inhibition (e.g., competitive, non-competitive).

Structural biology: Using techniques like X-ray crystallography or cryo-electron microscopy to visualize how Leptosin binds to its target protein.

Cell-based assays: To confirm that the compound is active in a more complex biological environment and to investigate downstream cellular effects of target engagement. mdpi.com

Integrating HTS with mechanistic studies within an Adverse Outcome Pathway (AOP) framework can also help predict potential toxicity by linking a molecular initiating event (the binding of Leptosin to its target) to a cellular response and ultimately an adverse outcome. rti.org

Advanced Analytical Methodologies for Compound Characterization and Quantification in Complex Biological Matrices

The characterization and quantification of Leptosin, particularly in complex matrices like honey, rely on a suite of advanced analytical techniques. These methods are crucial for both quality control of natural products and for pharmacokinetic studies. biotherapeuticsanalyticalsummit.comnih.gov

High-Performance Liquid Chromatography (HPLC-UV/Vis)

HPLC with UV/Vis detection is a primary method for quantifying Leptosin. acs.org Researchers have developed robust methods to separate Leptosin from other compounds in honey. A typical analysis involves dissolving the honey sample in water and injecting it into the HPLC system. acs.org

Interactive Data Table: HPLC Method for Leptosin Quantification

| Parameter | Value | Reference |

|---|---|---|

| Column | Develosil ODS-HG-5 (5 µm, 4.6 × 150 mm) | acs.orgacs.org |

| Mobile Phase A | 0.1% acetic acid in water | acs.orgacs.org |

| Mobile Phase B | Acetonitrile (B52724) (CH₃CN) | acs.orgacs.org |

| Flow Rate | 0.8 mL/min | acs.orgacs.org |

| Detection Wavelength | 262 nm | acs.orgacs.org |

| Gradient | 100% A to 70% A over 30 min | acs.orgacs.org |

| Retention Time | ~23 min | acs.org |

| Limit of Detection (LOD) | 5 nM | acs.org |

| Limit of Quantitation (LOQ) | 25 nM | acs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and specificity for both identification and quantification. In negative electrospray ionization (ESI) mode, Leptosin shows a distinct [M-H]⁻ peak at m/z 535.1. acs.orgacs.org Collision-induced dissociation generates a characteristic fragment ion at m/z 211, corresponding to its aglycone, methyl syringate. acs.org Multiple-reaction monitoring (MRM) is used for highly selective quantification by tracking specific precursor-to-product ion transitions. acs.org

Interactive Data Table: LC-MS/MS Method for Leptosin Identification

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | acs.orgacs.org |

| Column | Develosil ODS-HG-3 (3 µm, 2 × 150 mm) | acs.org |

| Mobile Phase A | 0.1% acetic acid in water | acs.org |

| Mobile Phase B | Acetonitrile (CH₃CN) | acs.org |

| Flow Rate | 0.2 mL/min | acs.org |

| Precursor Ion (Q1) | m/z 535.1 | acs.org |

| Product Ion (Q3) | m/z 221.1 | acs.org |

Nuclear Magnetic Resonance (NMR)-based Metabolomics

Future Research Perspectives on Leptosin I

Exploration of Undiscovered Biological Activities and Novel Molecular Targets

Current research indicates that Leptosin (B1674754) derivatives, such as Lep F and Lep C from marine fungi, exhibit biological activities including the inhibition of DNA topoisomerases I and/or II and the induction of apoptosis in various tumor cells. nih.gov Furthermore, dimeric compounds from Leptosphaeria species, potentially related to Leptosin I, have shown cytotoxic activity against specific cell lines and inhibited protein kinases such as PTK and CaMKIII, in addition to human topoisomerase II. nih.gov

Future research should aim to systematically explore a broader spectrum of biological activities. This could involve screening this compound against diverse panels of cancer cell lines to identify specific sensitivities and potential therapeutic windows. Investigation into other enzymatic targets beyond topoisomerases and protein kinases is also warranted. Given the complex structure of diketopiperazine dimers, interactions with other key cellular pathways involved in cell proliferation, migration, angiogenesis, and immune modulation could reveal novel mechanisms of action. High-throughput screening methodologies and phenotypic assays could be employed to uncover previously unknown bioactivities. Identifying novel molecular targets would provide a deeper understanding of how this compound exerts its effects and could pave the way for its application in new therapeutic areas.

Deeper Elucidation of the Complete Biosynthetic Pathway and Regulatory Mechanisms

While diketopiperazine motifs are known to be assembled by non-ribosomal peptide synthetases (NRPSs) in fungi, the complete biosynthetic pathway for this compound remains largely uncharacterized. mdpi.com Elucidating the intricate steps involved in the biosynthesis of this complex dimer, including the formation of the C12-C11' ether linkage and the incorporation of sulfur atoms, is crucial. mdpi.com

Future research should focus on employing advanced molecular techniques, such as genomic sequencing of Leptosphaeria species producers to identify the gene clusters responsible for this compound biosynthesis. Stable isotope labeling experiments coupled with mass spectrometry could help trace the incorporation of precursors and identify intermediates in the pathway. researchgate.net Understanding the enzymatic machinery involved would not only provide insights into the natural production of this compound but also potentially enable the genetic engineering of fungal strains for increased yields or the production of novel analogues through synthetic biology approaches. Furthermore, investigating the environmental and genetic factors that regulate the expression of these biosynthetic genes could lead to optimized fermentation conditions for large-scale production.

Rational Design and Synthesis of Structurally Modified Analogues for Enhanced Efficacy and Selectivity

The structural diversity observed among marine-derived diketopiperazine dimers, including various Leptosin derivatives, highlights the potential for structural modification to influence biological activity. mdpi.com Studies on related cytotoxic metabolites from Leptosphaeria sp. have indicated that the dimeric structure and the number of sulfur bridges play a significant role in their cytotoxic potency. nih.gov

Future research should leverage this understanding for the rational design and synthesis of this compound analogues. By systematically modifying specific parts of the molecule, such as the diketopiperazine core, the ether linkage, or the sulfur bridges, researchers can explore structure-activity relationships in detail. This could involve synthesizing libraries of analogues with variations in functional groups, stereochemistry, and linker regions. High-throughput screening of these analogues against specific targets or cell lines would help identify compounds with enhanced potency, improved selectivity, or reduced toxicity compared to the parent compound. Advanced synthetic methodologies will be essential to access these complex molecular architectures efficiently.

Pursuit of Advanced Mechanistic Studies at the Atomic and Molecular Levels

Initial mechanistic studies have indicated that certain Leptosin derivatives inhibit topoisomerases and induce apoptosis, potentially involving the dephosphorylation of Akt. nih.gov For related dimeric compounds from Leptosphaeria sp., inhibition of protein kinases and topoisomerase II has been observed. nih.gov However, a comprehensive understanding of the precise molecular interactions at the atomic level is still needed for this compound.

Future research should employ advanced biophysical and structural techniques to delve deeper into the mechanism of action. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the co-crystal structures of this compound bound to its protein targets, providing atomic-level details of the interaction. Surface plasmon resonance or isothermal titration calorimetry could quantify the binding kinetics and thermodynamics. Furthermore, advanced cell biology techniques, including live-cell imaging, proteomics, and transcriptomics, could elucidate the downstream effects of this compound binding to its targets and map the complete cellular response pathways. Understanding these intricate molecular details is crucial for the rational design of more effective and selective therapeutic agents.

By pursuing these future research perspectives, the scientific community can significantly advance the understanding of this compound, potentially unlocking its full therapeutic potential as a valuable compound derived from marine microorganisms.

Q & A

Q. What supplementary data are critical for reproducibility?

- Essential : NMR spectra (raw FID files), HPLC chromatograms, and crystal structure CIFs (if available).

- Optional : Raw RNA-seq datasets (deposited in GEO/SRA) and molecular docking files (PDBQT format) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.